Cas no 2803370-23-0 (rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate)

Technical Introduction: rac-Methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate is a chiral piperidine derivative with a bromo and methoxy substituent at the 5- and 6-positions, respectively. Its stereochemically defined structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmacologically active compounds. The presence of both bromine and methoxy groups offers versatile reactivity for further functionalization, enabling applications in asymmetric synthesis and medicinal chemistry. The ester moiety enhances solubility and facilitates downstream transformations. This compound is characterized by high purity and well-defined stereochemistry, ensuring reproducibility in synthetic routes. Its utility lies in its role as a building block for complex molecules, particularly in drug discovery and development.
rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate structure
2803370-23-0 structure
Product Name:rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate
CAS No:2803370-23-0
MF:C8H14BrNO3
MW:252.105661869049
CID:5653495
PubChem ID:165911281
Update Time:2025-06-08

rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl (2R,5R,6S)-5-bromo-6-methoxy-2-piperidinecarboxylate (ACI)
    • 2-Piperidinecarboxylic acid, 5-bromo-6-methoxy-, methyl ester, (2R,5R,6S)- (ACI)
    • rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate
    • Inchi: 1S/C8H14BrNO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h5-7,10H,3-4H2,1-2H3/t5-,6-,7+/m1/s1
    • InChI Key: UWFATRPLODWKFQ-QYNIQEEDSA-N
    • SMILES: C([C@H]1CC[C@@H](Br)[C@H](OC)N1)(=O)OC

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Additional information on rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate

Research Brief on rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate (CAS: 2803370-23-0)

In recent years, the compound rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate (CAS: 2803370-23-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral piperidine derivative has shown promising potential as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. The unique stereochemistry and functional groups of this compound make it a valuable building block for the construction of complex pharmacophores.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate in the development of protease inhibitors. The researchers demonstrated that this compound could be efficiently transformed into a series of potent inhibitors targeting viral proteases, with notable activity against SARS-CoV-2 main protease (Mpro). The bromine and methoxy substituents at the 5- and 6-positions, respectively, were found to play crucial roles in modulating the binding affinity and selectivity of the resulting inhibitors.

Another significant advancement was reported in Organic Letters (2023), where a team of chemists developed an asymmetric synthesis route for enantiomerically pure derivatives of rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate. This breakthrough enabled the preparation of both (2R,5R,6S) and (2S,5S,6R) enantiomers with high optical purity (>99% ee), which is essential for structure-activity relationship studies in drug discovery. The researchers employed a combination of enzymatic resolution and chiral auxiliary techniques to achieve this challenging separation.

From a pharmacological perspective, preclinical studies have revealed interesting properties of rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate derivatives. A 2023 study in Bioorganic & Medicinal Chemistry demonstrated that certain analogs exhibited dual activity as both NMDA receptor modulators and σ1 receptor ligands, suggesting potential applications in the treatment of neurodegenerative diseases and chronic pain. The unique spatial arrangement of substituents in this scaffold appears to confer selective interactions with these neuronal targets.

The stability and reactivity profile of rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate have also been extensively characterized. Recent investigations published in The Journal of Organic Chemistry (2023) provided detailed insights into the compound's behavior under various reaction conditions. Notably, the bromine atom at position 5 was found to participate in palladium-catalyzed cross-coupling reactions, enabling efficient diversification of the piperidine core. Meanwhile, the methyl ester group showed selective reactivity in aminolysis reactions, allowing for straightforward derivatization.

Looking forward, the versatility of rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate positions it as a valuable scaffold for future drug discovery efforts. Current research directions include exploring its application in the synthesis of covalent inhibitors, where the bromine substituent could serve as a handle for targeted modification of biological macromolecules. Additionally, several pharmaceutical companies have included derivatives of this compound in their screening libraries for central nervous system (CNS) targets, recognizing its privileged structure characteristics.

In conclusion, rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate (CAS: 2803370-23-0) represents an important synthetic intermediate with diverse applications in medicinal chemistry. The recent studies highlighted in this brief demonstrate its growing significance in the development of novel therapeutic agents, particularly in the areas of antiviral and CNS drug discovery. As synthetic methodologies continue to advance and biological evaluations progress, we anticipate seeing more drug candidates derived from this versatile scaffold entering clinical development in the coming years.

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